5-Fluoro-3-isothiocyanatoisoquinoline
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Overview
Description
5-Fluoro-3-isothiocyanatoisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for fluorinated isoquinolines often involve large-scale cyclization reactions and the use of catalytic systems to introduce the fluorine atom. For example, the use of a AgOTf/TfOH catalytic system has been reported for the synthesis of fluorinated isoquinolines . These methods are designed to be efficient and scalable to meet the demands of pharmaceutical and materials industries.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-isothiocyanatoisoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Cross-Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the isoquinoline ring.
Scientific Research Applications
5-Fluoro-3-isothiocyanatoisoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and as a potential lead compound for drug development.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-isothiocyanatoisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s ability to interact with biological targets, while the isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This dual functionality allows the compound to modulate various biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated isoquinolines and quinolines, such as:
5-Fluoro-3-phenylisoquinoline: Synthesized using a AgOTf/TfOH catalytic system.
7-Fluoroisoquinoline Derivatives: Achieved through Cu-catalyzed synthesis.
Fluoroquinolines: Known for their antibacterial activity and use in medicinal chemistry.
Uniqueness
5-Fluoro-3-isothiocyanatoisoquinoline is unique due to the presence of both a fluorine atom and an isothiocyanate group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C10H5FN2S |
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Molecular Weight |
204.23 g/mol |
IUPAC Name |
5-fluoro-3-isothiocyanatoisoquinoline |
InChI |
InChI=1S/C10H5FN2S/c11-9-3-1-2-7-5-12-10(13-6-14)4-8(7)9/h1-5H |
InChI Key |
UIYXARBJCYBVRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)F)N=C=S |
Origin of Product |
United States |
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